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Compound of Interest

Compound Name: ES9-17

Cat. No.: B1671241 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing ES9-17, a potent and

specific inhibitor of Clathrin-Mediated Endocytosis (CME). ES9-17 is an analog of Endosidin9

(ES9) that has been chemically improved to eliminate the undesirable protonophoric side

effects of the parent compound while retaining its inhibitory effect on the clathrin heavy chain

(CHC).[1][2] This makes ES9-17 a valuable tool for studying the intricate processes of CME in

various biological systems, from plant to mammalian cells.[1][3]

ES9-17 functions by binding to the N-terminal domain of the CHC, thereby disrupting the

formation of clathrin-coated pits and subsequent vesicle budding.[4] This specific mode of

action allows for the targeted investigation of CME-dependent cellular processes without the

confounding effects of cytoplasmic acidification associated with its predecessor, ES9.[3]

Data Presentation
The optimal concentration of ES9-17 for effective CME inhibition varies depending on the cell

type and the specific experimental endpoint. Below is a summary of reported effective

concentrations in different model systems.

Table 1: Effective Concentrations of ES9-17 for CME Inhibition
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Model System Assay
Effective
Concentration
(EC50)

Notes

Arabidopsis thaliana

root epidermal cells

FM4-64 Uptake

Inhibition
13 µM[3][5][6]

A concentration of 30

µM is often used to

ensure substantial

endocytosis reduction.

[3]

Human HeLa Cells
Transferrin Uptake

Inhibition
17.2 µM[7]

A 30 µM concentration

has been shown to

reduce transferrin

uptake.[3][6][8]

Table 2: Recommended Working Concentrations for Key Experiments

Cell Type Application
Recommended
Concentration

Incubation Time

Arabidopsis thaliana

seedlings

Inhibition of CME-

mediated cargo

uptake (e.g., BRI1-

GFP, PEPR1-GFP)

30 µM[3][9] 30 minutes[3][9]

Human HeLa Cells
Inhibition of transferrin

uptake
30 µM[3][6][8] 30 minutes[3][6][8]

Rice Cells (Oryza

sativa)

Blocking

internalization of

fungal effectors

Not specified, but

effective
---

Signaling Pathway and Mechanism of Action
ES9-17 directly targets the clathrin heavy chain, a key structural component of the clathrin

triskelion. By binding to the N-terminal domain, ES9-17 interferes with the protein-protein

interactions necessary for the assembly of the clathrin lattice at the plasma membrane, thus

inhibiting the formation of clathrin-coated pits and the subsequent internalization of cargo.
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Caption: Mechanism of ES9-17 inhibition of clathrin-mediated endocytosis.

Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake in HeLa Cells
This protocol details the steps to measure the inhibitory effect of ES9-17 on the endocytosis of

transferrin, a classic marker for CME.

Materials:

HeLa cells

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Serum-free DMEM

ES9-17 (stock solution in DMSO)

Alexa Fluor-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 647)

Phosphate Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Mounting medium with DAPI
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Glass coverslips and microscope slides

Procedure:

Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate and grow to 70-80%

confluency.

Starvation: Wash the cells twice with PBS and incubate in serum-free DMEM for 30-60

minutes at 37°C and 5% CO2 to upregulate transferrin receptor expression.[10]

Inhibitor Treatment: Prepare working solutions of ES9-17 in serum-free DMEM. A final

concentration of 30 µM is recommended for significant inhibition.[3][6][8] A DMSO-only

control should be run in parallel. Replace the starvation medium with the ES9-17 or control

medium and incubate for 30 minutes at 37°C.[3][6][8]

Transferrin Uptake: Add Alexa Fluor-conjugated transferrin (typically 10-25 µg/mL) to each

well and incubate for 1-15 minutes at 37°C.[10] The short incubation time is critical to

specifically measure endocytosis rather than subsequent trafficking steps.

Stopping Uptake and Fixation: To stop the uptake, place the plate on ice and wash the cells

three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room

temperature.[10]

Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI by

incubating with Hoechst solution for 10 minutes.[10] Wash three more times with PBS and

mount the coverslips onto microscope slides using an appropriate mounting medium.[10]

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the

intracellular fluorescence intensity of the transferrin conjugate using image analysis software

like ImageJ. Compare the fluorescence intensity between control and ES9-17-treated cells to

determine the percentage of inhibition.
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Caption: Experimental workflow for the transferrin uptake inhibition assay.
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Protocol 2: FM4-64 Uptake Assay in Arabidopsis thaliana
Root Cells
This protocol is used to visualize the effect of ES9-17 on general endocytic trafficking from the

plasma membrane in plant cells using the lipophilic styryl dye FM4-64.

Materials:

5-7 day old Arabidopsis thaliana seedlings

Liquid 1/2 Murashige and Skoog (MS) medium

ES9-17 (stock solution in DMSO)

FM4-64 dye

Confocal microscope

Procedure:

Seedling Preparation: Grow Arabidopsis thaliana seedlings vertically on 1/2 MS agar plates.

Inhibitor Treatment: Transfer seedlings into a multi-well plate containing liquid 1/2 MS

medium with either ES9-17 (e.g., 30 µM) or an equivalent concentration of DMSO (control)

for 30 minutes.[3]

Dye Staining: Add FM4-64 to a final concentration of 2-10 µM and co-incubate for an

additional 5-10 minutes.

Wash: Gently wash the seedlings with liquid 1/2 MS medium to remove excess dye from the

cell wall.

Imaging: Mount the seedlings in a small volume of liquid 1/2 MS medium on a microscope

slide. Immediately image the root epidermal cells using a confocal microscope.

Analysis: In control cells, FM4-64 will initially label the plasma membrane and then be

internalized into endosomal compartments over time. In ES9-17-treated cells, the
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internalization of FM4-64 will be significantly reduced, with the fluorescence remaining

predominantly at the plasma membrane.

Note on Reversibility: The inhibitory effect of ES9-17 on CME has been shown to be reversible.

A washout period of 120 minutes with control medium can restore FM4-64 uptake.[3]

By following these protocols and considering the provided concentration data, researchers can

effectively utilize ES9-17 as a specific inhibitor to dissect the roles of clathrin-mediated

endocytosis in their experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671241#optimal-concentration-of-es9-17-for-cme-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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